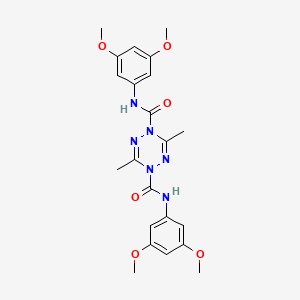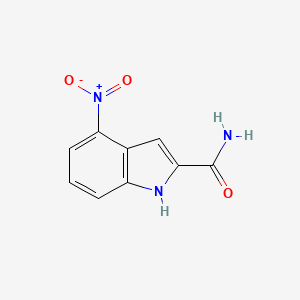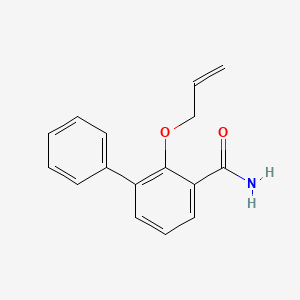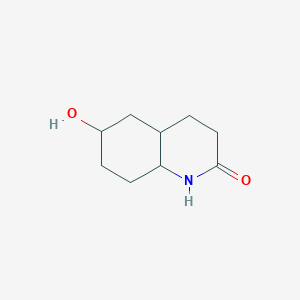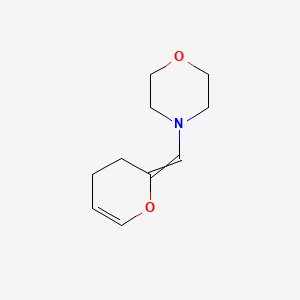
Agn-PC-0jtm07
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0jtm07 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Agn-PC-0jtm07 involves several methods, including solid-phase reaction synthesis, alcohol salt hydrolysis, sol-gel method, and chemical co-precipitation method . Each method has its advantages and limitations:
Solid-phase reaction synthesis: Requires high reaction temperature and long reaction time, making it challenging to achieve homogeneous chemical composition.
Alcohol salt hydrolysis: Produces high purity powder but is rarely used due to the expensive and hard-to-obtain raw materials.
Sol-gel method: Allows for the preparation of nanopowders with uniform particle size and good dispersion.
Chemical co-precipitation method: Achieves molecular-level mixing and reduces the calcination temperature, resulting in excellent performance powders.
Chemical Reactions Analysis
Agn-PC-0jtm07 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Involves the use of oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Utilizes reducing agents like hydrogen or sodium borohydride.
Substitution: Often involves halogenation or alkylation reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced metal forms.
Scientific Research Applications
Agn-PC-0jtm07 has a wide range of scientific research applications :
Chemistry: Used in the synthesis of nanoparticles and as a catalyst in various chemical reactions.
Biology: Employed in biosynthesis and characterization studies, particularly for its antimicrobial properties.
Medicine: Investigated for its potential in treating diseases, including its antiviral and anticancer properties.
Industry: Utilized in the production of nanomaterials, which have applications in electronics, environmental protection, and more.
Mechanism of Action
The mechanism by which Agn-PC-0jtm07 exerts its effects involves interactions with molecular targets and pathways . For instance, it may act as an agonist or inhibitor in specific biochemical pathways, influencing cellular processes and responses. The exact molecular targets and pathways can vary depending on the application and context of use.
Comparison with Similar Compounds
Agn-PC-0jtm07 can be compared with other similar compounds to highlight its uniqueness :
AGN-PC-0CUK9P: Demonstrates high affinity for dual inhibition of RET and VEGFR2, making it a potential candidate for cancer treatment.
AGN-201904: Used in trials for preventing peptic ulcers, showcasing its potential in gastrointestinal applications.
These comparisons underscore the distinct properties and applications of this compound, making it a compound of significant interest in various scientific domains.
Properties
CAS No. |
54774-92-4 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-(3,4-dihydropyran-2-ylidenemethyl)morpholine |
InChI |
InChI=1S/C10H15NO2/c1-2-6-13-10(3-1)9-11-4-7-12-8-5-11/h2,6,9H,1,3-5,7-8H2 |
InChI Key |
UAFXBJXIQLXKBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CN2CCOCC2)OC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13941561.png)
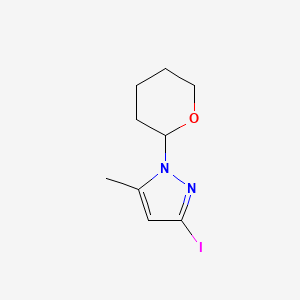
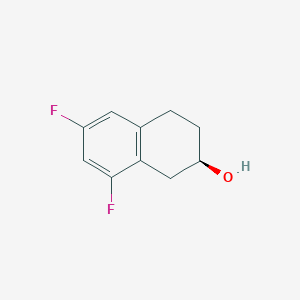
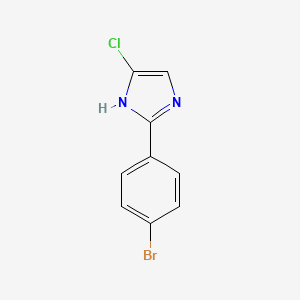

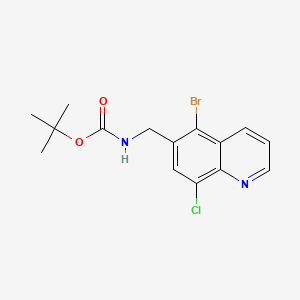

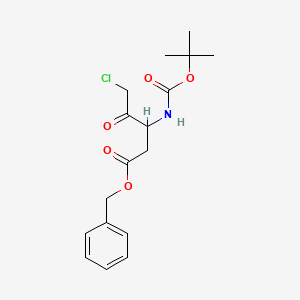
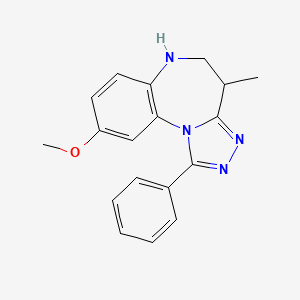
![2,6-Dimethyl-4-[2-(2-isobutyl-6-methyl-4-pyridinyl)-[1,3,4]oxadiazol-5-yl]-pyridine](/img/structure/B13941609.png)
